4-(4-Methylpiperazino)aniline chemical properties
4-(4-Methylpiperazino)aniline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Methylpiperazino)aniline
Executive Summary
4-(4-Methylpiperazino)aniline, also identified by its CAS Number 16153-81-4, is a difunctional organic compound featuring an aniline moiety linked to a 4-methylpiperazine group. This unique structural arrangement confers a versatile reactivity profile, establishing it as a highly valuable building block in contemporary medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthesis protocol, insights into its reactivity, and a survey of its critical applications for researchers, scientists, and professionals in drug development.
Core Chemical and Structural Properties
4-(4-Methylpiperazino)aniline is a structurally important scaffold. The molecule integrates an electron-rich aromatic amine system with a basic and nucleophilic piperazine ring, providing multiple sites for chemical modification.
Compound Identification
| Property | Value |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)aniline |
| Synonyms | 1-(4-Aminophenyl)-4-methylpiperazine, 4-(4-Methyl-1-piperazinyl)aniline |
| CAS Number | 16153-81-4[1][2][3] |
| Molecular Formula | C₁₁H₁₇N₃[1][2][4] |
| Molecular Weight | 191.27 g/mol [1][2] |
Structural Representation
The structure consists of a central benzene ring, substituted at positions 1 and 4 by an amino group and a 4-methylpiperazin-1-yl group, respectively.
Caption: Chemical Structure of 4-(4-Methylpiperazino)aniline.
Physicochemical Data
The physical properties of this compound are critical for its handling, reaction setup, and purification. It is an air-sensitive solid, necessitating storage under an inert atmosphere.
| Property | Value | Reference(s) |
| Appearance | Kind of white to yellow powder; can also appear as a purple or very dark gray to black solid. | [4][5] |
| Melting Point | 89 °C | [2][4][5] |
| Boiling Point | 180 °C at 5 mmHg | [4][5][6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4][5] |
| Density | ~1.092 g/cm³ (Predicted) | [2][5] |
| pKa | 8.08 ± 0.42 (Predicted) | [4][5] |
| Sensitivity | Air Sensitive | [2][4][5] |
Synthesis and Purification Protocol
The most reliable and widely cited method for preparing 4-(4-methylpiperazino)aniline is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This method is favored for its high yield, clean conversion, and operational simplicity.
Causality Behind Experimental Choices
-
Precursor: 1-methyl-4-(4-nitrophenyl)piperazine is the logical starting material. The nitro group is an excellent electronic precursor to the amine, as it is readily and selectively reduced without affecting the aromatic ring or the piperazine moiety.
-
Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is highly efficient for the hydrogenation of aromatic nitro groups. The carbon support provides a high surface area for the reaction, maximizing catalyst activity and allowing for easy filtration-based removal post-reaction.
-
Solvent: Methanol is used as the solvent because it readily dissolves the starting material and is inert under the reaction conditions. It also has a low boiling point, which facilitates its removal during work-up.
-
Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. Using a balloon is a common and safe laboratory practice for maintaining a positive pressure of hydrogen without requiring a specialized high-pressure reactor.
-
Purification: Silica gel column chromatography is the standard and effective method for purifying the final product. The addition of a small amount of ammonia (or triethylamine) to the eluent is crucial to prevent the basic aniline product from tailing on the acidic silica gel, ensuring sharp peaks and efficient separation.
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of 4-(4-Methylpiperazino)aniline.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq). Dissolve the starting material in methanol (approx. 3 mL per mmol of substrate).[4][6]
-
Inerting: Seal the flask and purge with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1 to 0.5 eq, though catalytic amounts are effective).[4][6]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a hydrogen atmosphere and stir the reaction mixture vigorously at room temperature overnight.[4][6]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.[4][6]
-
Purification: Purify the crude brown solid by silica gel column chromatography. A typical eluent system is 5% methanol in dichloromethane (DCM) containing 1% ammonia (NH₃) to prevent streaking.[6] This process should yield the target compound with high purity (typically >85%).[6]
Applications in Drug Discovery & Medicinal Chemistry
The true value of 4-(4-methylpiperazino)aniline is realized in its application as a privileged scaffold in drug design. The aniline nitrogen provides a vector for amide coupling or other substitutions, while the piperazine ring enhances aqueous solubility and can form critical hydrogen bonds with biological targets.
Scaffold for Kinase Inhibitors
This compound is a cornerstone for the synthesis of various kinase inhibitors, which are crucial in modern oncology.[5] Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
c-Met Kinase Inhibitors: It is a widely used reagent in the preparation of benzyloxypyridinone derivatives that potently inhibit c-Met kinase.[4][5][6] The c-Met pathway is implicated in tumor growth, metastasis, and angiogenesis. By serving as a foundational piece of the inhibitor, it helps control the proliferation of cancer cells.[5]
-
Bcr-Abl and Btk Inhibitors: Research has demonstrated its use in developing dual inhibitors of Bcr-Abl and Bruton's tyrosine kinase (Btk).[5] These targets are central to the pathology of certain leukemias and lymphomas, making derivatives of this aniline promising anti-leukemia drug candidates.[5]
Caption: Logical workflow from scaffold to biological inhibition.
Other Therapeutic Areas
-
G-Quadruplex Stabilizers: Emerging research highlights the use of 4-(4-methylpiperazino)aniline derivatives in stabilizing G-quadruplex DNA structures.[7] These structures can form in the promoter regions of oncogenes like c-MYC, and their stabilization can suppress gene expression, offering a novel anticancer strategy.[7]
-
Anti-Inflammatory Agents: The compound has been incorporated into piperazino-enaminones designed to suppress pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.[5]
Safety, Handling, and Storage
Due to its corrosive and hazardous nature, strict adherence to safety protocols is mandatory when handling 4-(4-methylpiperazino)aniline.
Hazard Identification
| Hazard Class | GHS Statement | Reference(s) |
| Corrosion | H314: Causes severe skin burns and eye damage. | [1][8] |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1][8] |
Handling and Storage Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and tightly fitting safety goggles or a face shield.[8][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The compound is air-sensitive and should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2][4][5] Store locked up.[8][9]
First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[9]
References
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4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]
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Cas 16153-81-4,4-(4-Methylpiperazino)aniline. LookChem. [Link]
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CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsrc. [Link]
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4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
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SAFETY DATA SHEET - 4-(4-METHYLPIPERAZINO)ANILINE. Interchim. [Link]
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Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine. PrepChem.com. [Link]
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A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... ResearchGate. [Link]
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Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Patsnap Eureka. [Link]
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2-(4-Methylpiperazin-1-yl)aniline. ChemBK. [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
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4-(4-Methyl-1-piperazinyl)aniline - Spectrum. SpectraBase. [Link]
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Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH. [Link]
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